molecular formula C12H15N3O2 B2408766 Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1955498-89-1

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2408766
CAS No.: 1955498-89-1
M. Wt: 233.271
InChI Key: PEMPTKZAEHCYJW-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core with a tert-butyl ester and an amino group. It has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with tert-butyl isocyanide and an aldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its tert-butyl ester group, which imparts specific physicochemical properties such as increased lipophilicity and stability. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-10(13)14-8-6-4-5-7-15(8)9/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMPTKZAEHCYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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